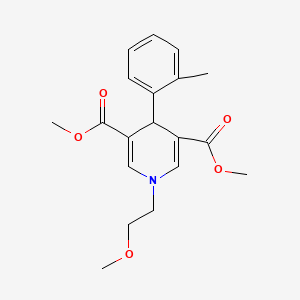
2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide
Übersicht
Beschreibung
2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide, also known as DMPP, is a chemical compound that has been widely used in scientific research in recent years. It is an agonist of the nicotinic acetylcholine receptor and has been shown to have potential therapeutic effects in a variety of diseases.
Wirkmechanismus
2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide acts as an agonist of the nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the central and peripheral nervous systems. Binding of 2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide to the receptor results in the opening of the ion channel, which allows the influx of cations such as sodium and calcium into the cell. This results in depolarization of the cell membrane and the release of neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects
2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is important for the regulation of mood, motivation, and reward. 2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, 2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide has been shown to have anti-inflammatory effects in the brain, which may be important for the treatment of neuroinflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide has several advantages for use in lab experiments. It is a potent and selective agonist of the nicotinic acetylcholine receptor, which allows for precise control of receptor activation. 2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide is also relatively stable and easy to handle, which makes it a convenient tool for studying the role of the nicotinic acetylcholine receptor in various biological processes. However, 2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide has some limitations for use in lab experiments. It has a short half-life in vivo, which limits its usefulness for long-term studies. Additionally, 2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide has been shown to have off-target effects on other receptors, which may complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide. One area of interest is the development of 2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide analogs with improved pharmacokinetic properties and selectivity for the nicotinic acetylcholine receptor. Another area of interest is the investigation of the role of the nicotinic acetylcholine receptor in various disease states, such as addiction, depression, and anxiety. Finally, the potential therapeutic effects of 2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide in humans should be investigated in clinical trials.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide has been extensively used in scientific research as an agonist of the nicotinic acetylcholine receptor. It has been shown to have potential therapeutic effects in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 2-(2,4-dimethylphenoxy)-N-(3-methyl-2-pyridinyl)propanamide has also been used to study the role of the nicotinic acetylcholine receptor in addiction and nicotine dependence.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(3-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-7-8-15(13(3)10-11)21-14(4)17(20)19-16-12(2)6-5-9-18-16/h5-10,14H,1-4H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESKGDUKTHEHCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NC2=C(C=CC=N2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-(3-methylpyridin-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-methyl-3-isoxazolyl)-3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4673897.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B4673912.png)
![N-{phenyl[(phenylsulfonyl)imino]methyl}-beta-alanine](/img/structure/B4673924.png)
![N-(1-adamantylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4673925.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(3-methyl-1-propyl-1H-pyrazol-5-yl)acetamide](/img/structure/B4673934.png)




![ethyl 4-ethyl-2-({[(4-hydroxy-3-methylphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4673984.png)
![N-{4-[(ethoxyacetyl)amino]-2,5-dimethoxyphenyl}benzamide](/img/structure/B4673985.png)
![2-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4673992.png)
